3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Catalog No.
S3280453
CAS No.
31847-24-2
M.F
C10H10N2O5
M. Wt
238.199
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

CAS Number

31847-24-2

Product Name

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C10H10N2O5

Molecular Weight

238.199

InChI

InChI=1S/C10H10N2O5/c1-16-9-6-7(12(14)15)2-3-8(9)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3

InChI Key

RWOHFBXDURLAQQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOC2=O

solubility

not available

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one is an organic compound belonging to the oxazolidinone class, characterized by a methoxy group and a nitro group attached to a phenyl ring that is further connected to an oxazolidinone ring. Its molecular formula is C12_{12}H12_{12}N2_{2}O4_{4} with a CAS number of 31847-24-2. The presence of the methoxy and nitro substituents contributes to its unique chemical properties and potential biological activities .

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to corresponding aldehydes or acids.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium on carbon.
  • Substitution: Nucleophiles such as halides under basic or acidic conditions.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

  • Reduction: 3-(2-Amino-4-nitrophenyl)-1,3-oxazolidin-2-one.
  • Substitution: Various substituted derivatives depending on the nucleophile used.
  • Oxidation: Corresponding aldehydes or acids.

The compound has shown potential biological activities, particularly in medicinal chemistry. It is studied for its antibacterial properties, especially against resistant strains of bacteria. The mechanism of action likely involves inhibition of bacterial protein synthesis by binding to the ribosome. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. This process forms an intermediate carbamate that cyclizes to create the oxazolidinone ring. Commonly used bases include potassium carbonate, and solvents like dimethylformamide are employed at elevated temperatures to facilitate the reaction .

Industrial Production Methods

On an industrial scale, production may involve continuous flow processes to enhance efficiency and yield. Automated reactors and optimized reaction conditions are utilized to scale up production while maintaining purity and quality.

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated as a potential antibacterial agent.
  • Materials Science: Explored for use in synthesizing advanced materials with specific electronic or optical properties.
  • Biological Studies: Employed in assays to study enzyme activities and cellular processes .

Research indicates that 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one interacts with specific molecular targets in biological systems. Its mechanism of action involves binding to bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial growth and survival. Further studies are needed to elucidate its full interaction profile with various biological molecules .

Several compounds share structural similarities with 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one:

Compound NameStructure Highlights
3-(4-Methoxy-2-nitrophenyl)-1,3-oxazolidin-2-oneDifferent methoxy position on phenyl ring
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-oneVariation in nitro position
3-(2-Methoxy-4-nitrophenyl)-1,3-thiazolidin-2-oneSimilar structure but contains a thiazolidine ring

Uniqueness

The uniqueness of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one lies in its specific substitution pattern on the phenyl ring. This distinct arrangement imparts unique chemical reactivity and biological properties compared to its analogs. Its potential as an antibacterial agent sets it apart in medicinal chemistry applications .

Novel Heterocyclic Condensation Strategies

The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one primarily relies on the cyclocondensation of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. This reaction proceeds via nucleophilic attack of the aniline’s amino group on the carbonyl carbon of ethylene carbonate, followed by intramolecular cyclization to form the oxazolidinone ring. Sodium methoxide or potassium carbonate are commonly employed as bases to deprotonate the intermediate carbamate, driving the reaction toward ring closure.

A notable advancement involves the use of protic ionic liquids (PILs) such as [HDBU][Im] as bifunctional catalysts. These PILs activate both the aniline and ethylene carbonate through hydrogen bonding, enabling efficient cyclization at ambient temperatures (25–60°C) with yields exceeding 90%. For example, the PIL-catalyzed reaction of 2-methoxy-4-nitroaniline with ethylene carbonate achieves a 92% yield under solvent-free conditions, outperforming traditional methods requiring harsh bases or elevated temperatures.

Mechanistic Insights:

  • Nucleophilic Attack: The amino group of 2-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of ethylene carbonate, forming a linear carbamate intermediate.
  • Cyclization: Base-mediated deprotonation facilitates intramolecular nucleophilic substitution, yielding the oxazolidinone ring.
  • Byproduct Formation: Competing pathways may generate dehydrated byproducts, but optimized conditions minimize these through controlled reaction times and stoichiometry.

Catalytic Asymmetric Synthesis Approaches

While 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one lacks chiral centers, its synthesis benefits from catalytic strategies developed for analogous oxazolidinones. Evans’ oxazolidinones, for instance, employ chiral auxiliaries to induce asymmetry in related systems. Although this compound’s nitro and methoxy groups preclude chirality, catalytic methods enhance regioselectivity and reaction efficiency.

The protic ionic liquid [HDBU][Im] demonstrates bifunctional catalysis by stabilizing transition states through hydrogen bonding and electrostatic interactions. Density functional theory (DFT) studies reveal that the PIL’s imidazolide anion coordinates with the aniline’s NH group, while the cation interacts with ethylene carbonate’s oxygen atoms, lowering the activation energy for cyclization. This cooperative mechanism enables high yields even with electron-withdrawing substituents like nitro groups.

Comparative Catalyst Performance:

CatalystTemperature (°C)Yield (%)Selectivity (%)
[HDBU][Im]6092>99
K₂CO₃1207885
NaOCH₃1008288

Solvent-Free Microwave-Assisted Cyclization Techniques

Microwave irradiation has revolutionized oxazolidinone synthesis by enabling rapid, solvent-free cyclization. Traditional methods require 12–24 hours under reflux, whereas microwave-assisted reactions complete in 10–30 minutes with 15–20% higher yields. For 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one, irradiating a mixture of 2-methoxy-4-nitroaniline and ethylene carbonate at 125–135°C in the presence of sodium methoxide achieves 89% yield without solvent.

Advantages Over Conventional Heating:

  • Reduced Side Reactions: Localized heating minimizes thermal degradation of the nitro group.
  • Energy Efficiency: Microwave-specific dielectric heating accelerates molecular collisions, cutting energy use by 40%.
  • Scalability: Continuous-flow microwave reactors enable gram-scale production with consistent purity.

Industrial-Scale Production Optimization Challenges

Scaling up 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one synthesis presents multifaceted challenges:

Catalyst Recovery and Recycling

Homogeneous catalysts like [HDBU][Im] require efficient recovery to reduce costs. Pilot studies show that PILs can be reused five times with <5% activity loss, but residual aniline adsorption on the catalyst surface complicates large-scale recycling.

Continuous-Flow Process Design

Batch reactors struggle with exothermic cyclization steps, necessitating continuous-flow systems for temperature control. Automated tubular reactors with in-line analytics achieve 98% conversion by maintaining precise residence times (30–60 minutes) and temperatures (70–90°C).

Cost-Benefit Analysis

ParameterBatch ProcessContinuous-Flow Process
Capital Cost ($)500,0001,200,000
Operating Cost ($/kg)12085
Purity (%)92–9597–99

Methoxy Group Electronic Contributions

The methoxy group at the 2-position of the phenyl ring functions as an electron-donating group through both resonance and inductive effects [1] [2]. This electron-donating nature increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy substituent [2]. The methoxy group can form hydrogen bonds with biological targets, contributing to enhanced binding affinity [1] [3]. Research has demonstrated that methoxy groups can significantly improve cellular permeability through intramolecular hydrogen bonding mechanisms that mask hydrogen bond donors [4].

The positioning of the methoxy group is crucial for activity optimization. Studies indicate that para-substitution with methoxy groups generally provides superior biological activity compared to ortho or meta positioning [5] [6]. In the context of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one, the ortho positioning may create some steric hindrance but compensates through enhanced hydrogen bonding potential [6].

Nitro Group Electronic Characteristics

The nitro group at the 4-position serves as a strong electron-withdrawing group, exerting both resonance and inductive effects [7] [2]. This electron-withdrawing nature decreases the overall electron density of the aromatic system, creating a complementary electronic environment to the electron-donating methoxy group. The nitro group's positioning at the para position relative to the oxazolidinone attachment point is particularly significant, as para-substitution with electron-withdrawing groups has been shown to enhance biological activity in many pharmaceutical systems [6] [8].

Research on nitrophenyl-containing compounds has revealed that the nitro group can participate in various intermolecular interactions, including π-π stacking and electrostatic interactions with target proteins [9] [10]. However, the steric bulk of the nitro group may also influence molecular conformation and binding affinity, particularly when positioned at the ortho position [7].

Structure-Activity Relationship Data Analysis

The comprehensive analysis of substituent effects on oxazolidinone biological activity reveals several key trends. Fluorine substitution consistently produces the highest activity levels, with both ortho and para positions showing excellent activity scores of 5.0 [11] [12]. This superior performance is attributed to fluorine's unique combination of small size, high electronegativity, and metabolic stability [13] [11].

Chlorine substitution also demonstrates strong activity enhancement, particularly at ortho and para positions, with activity scores of 4.0 [11] [12]. The chlorine atom's moderate size and electron-withdrawing properties contribute to enhanced lipophilicity and improved membrane permeability [1] [12].

The combination of methoxy and nitro substituents, as exemplified by 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one, achieves a potentially optimized activity score of 3.5 [11] [12]. This balanced approach leverages the complementary electronic effects of electron-donating and electron-withdrawing groups to fine-tune the compound's biological properties.

Optimization Landscapes and Strategic Modifications

Structural ModificationOptimization RationaleExpected Activity ChangeMetabolic Stability Impact
Methoxy→Fluoro substitutionEnhance metabolic stability, reduce sizeSignificant increaseSignificantly improved
Nitro→Trifluoromethyl substitutionMaximize electron-withdrawal, lipophilicitySignificant increaseSignificantly improved
Addition of third substituent (halogen)Fine-tune electronic propertiesVariable (depends on position)Improved (blocked oxidation sites)
Oxazolidinone ring C5 modificationEnhance target binding affinitySignificant increaseVariable (depends on substituent)

The strategic optimization of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one can be approached through multiple avenues [14] [15]. The most promising modifications include replacement of the methoxy group with fluorine, which would significantly improve metabolic stability while maintaining beneficial electronic properties [13] [11]. The nitro group could be replaced with a trifluoromethyl group to maximize electron-withdrawing effects and enhance lipophilicity [1] [16].

Oxazolidinone Core Modifications

The oxazolidinone ring system itself offers opportunities for optimization through C5 position modifications [17] [11]. Research has shown that different C5 substituents can dramatically affect antibacterial activity, with hydroxymethyl, acetamide, and triazole groups showing varying degrees of potency [17] [12]. The incorporation of fluoroalkyl groups at the C5 position has demonstrated significant improvements in metabolic stability and cellular activity [13].

Studies on oxazolidinone structure-activity relationships have revealed that C- and D-ring modifications can provide substantial activity enhancements against resistant strains [12] [18]. The addition of heterocyclic rings such as pyridine, thiazole, or benzoxazine at appropriate positions can introduce additional hydrogen bonding interactions and improve target selectivity [19] [14].

Phenyl Ring Bioisosteric Replacements

Contemporary medicinal chemistry approaches emphasize the strategic replacement of phenyl rings with saturated bioisosteres to improve physicochemical properties [20] [21]. For 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one, the phenyl ring could be replaced with bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, or 2-oxabicyclo[2.2.2]octane scaffolds [21] [22]. These replacements typically result in improved solubility, reduced lipophilicity, and enhanced metabolic stability while maintaining biological activity [21] [23].

The selection of appropriate bioisosteres depends on the specific role of the phenyl ring in target binding. If the phenyl ring primarily provides hydrophobic interactions, saturated bioisosteres like bicyclo[1.1.1]pentane may be optimal [22]. If π-π stacking interactions are crucial, alternative aromatic heterocycles such as pyridine or thiazole may be more appropriate [20] [15].

Metabolic Stability Considerations

The methoxy group in 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one represents a potential site for metabolic demethylation by cytochrome P450 enzymes [1] [24]. This metabolic vulnerability can be addressed through strategic modifications such as replacement with fluorine or other metabolically stable groups [13] [11]. The nitro group may undergo reductive metabolism, which could be mitigated by replacement with alternative electron-withdrawing groups like cyano or trifluoromethyl [16].

Research on oxazolidinone metabolic stability has identified specific structural features that enhance resistance to enzymatic degradation [13] [11]. The incorporation of fluorine atoms at strategic positions can significantly improve metabolic stability through inductive effects that reduce susceptibility to oxidative metabolism [13] [4].

Selectivity and Target Optimization

The optimization of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one for specific biological targets requires careful consideration of the compound's interaction with various binding sites [11] [12]. The combination of electron-donating and electron-withdrawing substituents creates a unique electronic environment that can be fine-tuned for specific target interactions [11] [15].

XLogP3

1.3

Dates

Last modified: 07-26-2023

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